molecular formula C8H5ClFNO B011622 6-Chloro-5-fluoroindolin-2-one CAS No. 100487-74-9

6-Chloro-5-fluoroindolin-2-one

Cat. No. B011622
Key on ui cas rn: 100487-74-9
M. Wt: 185.58 g/mol
InChI Key: QDUXBJGXHPPFJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04725616

Procedure details

A 26.63 g. sample of the N-(2-chloro)-2-chloro-4-fluoroaniline was thoroughly mixed with 64 g. of anhydrous aluminum chloride, and the mixture was heated at 210°-230° C. for 8.5 hours. The reaction mixture was then poured onto a mixture of ice an 1N hydrochloric acid, with stirring. Stirring was continued for 30 minutes, and then the solid was collected by filtration (22.0 g.). The solid was dissolved in 1:1 ethyl acetate-hexane and chromatographed on 800 g. of silica gel. Elution of the column, followed by evaporation of the fractions, produced 11.7 g. of the N-(2-chloroacetyl)-3-chloro-4-fluoroaniline, followed by 3.0 g. of 6-chloro-5-fluorine-2-oxindole. The latter material was recrystallized from toluene to give 1.70 g. (7% yield) of the title compound, m.p. 196°-206° C. Analysis by NMR spectroscopy indicated that the product was contaminated by some 4-chloro-5-fluorooxindole. A second crop weighing 0.8 g. was obtained.
[Compound]
Name
N-(2-chloro)-2-chloro-4-fluoroaniline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
6-chloro-5-fluorine-2-oxindole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Yield
7%

Identifiers

REACTION_CXSMILES
[Cl-].[Al+3].[Cl-].[Cl-].Cl.Cl[CH2:7][C:8]([NH:10][C:11]1[CH:16]=[CH:15][C:14]([F:17])=[C:13]([Cl:18])[CH:12]=1)=[O:9]>>[Cl:18][C:13]1[CH:12]=[C:11]2[C:16]([CH2:7][C:8](=[O:9])[NH:10]2)=[CH:15][C:14]=1[F:17] |f:0.1.2.3|

Inputs

Step One
Name
N-(2-chloro)-2-chloro-4-fluoroaniline
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(=O)NC1=CC(=C(C=C1)F)Cl
Step Five
Name
6-chloro-5-fluorine-2-oxindole
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
Stirring
FILTRATION
Type
FILTRATION
Details
the solid was collected by filtration (22.0 g.)
DISSOLUTION
Type
DISSOLUTION
Details
The solid was dissolved in 1:1 ethyl acetate-hexane
CUSTOM
Type
CUSTOM
Details
chromatographed on 800 g
WASH
Type
WASH
Details
Elution of the column
CUSTOM
Type
CUSTOM
Details
followed by evaporation of the fractions
CUSTOM
Type
CUSTOM
Details
produced 11.7 g
CUSTOM
Type
CUSTOM
Details
The latter material was recrystallized from toluene
CUSTOM
Type
CUSTOM
Details
to give 1.70 g

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=C(C=C2CC(NC2=C1)=O)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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